1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
1-(2-chloroethyl)-3-pyridin-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-7-9-17-12-6-3-4-10(12)13(16-17)11-5-1-2-8-15-11/h1-2,5,8H,3-4,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNPJKGTSZURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C3=CC=CC=N3)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a complex organic molecule that has attracted attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
- IUPAC Name : 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
The structure of this compound features a cyclopentapyrazole core with a chloroethyl and pyridine substituent, which may contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that compounds similar to 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibit a range of biological activities including:
- Antiviral Activity : Some pyrazole derivatives have shown efficacy against viruses such as the Tobacco Mosaic Virus (TMV) and other plant viruses .
- Insecticidal Properties : Certain derivatives demonstrated significant lethality against agricultural pests like the army worm and mosquito larvae .
- Antimicrobial Effects : Compounds in this class have been reported to possess antibacterial and antifungal properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Viral Replication : Pyrazole derivatives may interfere with viral replication processes, potentially by inhibiting viral enzymes or disrupting viral entry into host cells.
- Neurotoxic Effects on Insects : The mechanism may involve disruption of neurotransmitter function in pests, leading to paralysis or death.
- Antimicrobial Action : These compounds may disrupt cell wall synthesis or inhibit protein synthesis in bacteria and fungi.
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
A study conducted by Zhang et al. (2015) evaluated the antiviral activity of various pyrazole derivatives against TMV. Among the tested compounds, those structurally related to 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole showed promising results with higher inhibition rates compared to standard antiviral agents like ningnanmycin .
Case Study: Insecticidal Activity
In another investigation focusing on agricultural pests, compounds similar to this pyrazole derivative exhibited significant insecticidal activity. The study highlighted that certain derivatives had up to 70% effectiveness against mosquito larvae at low concentrations .
Comparison with Similar Compounds
Key Observations :
- The chloroethyl group in the target compound may confer alkylating activity, a property absent in ethyl or brominated analogs.
- Pyridine substitution (2-yl vs. 3-yl) influences binding specificity; pyridin-2-yl is common in kinase inhibitors due to its hydrogen-bonding geometry .
Key Observations :
- Chloroethyl substitution is associated with cytotoxicity, a trait leveraged in anticancer agents.
- Pyridin-2-yl derivatives often exhibit kinase inhibition, suggesting the target compound may share this activity .
Pharmacological Potential and Challenges
- Challenges : Chloroethyl groups are prone to hydrolysis and off-target reactivity, necessitating structural optimization for stability and selectivity .
Preparation Methods
Cyclopenta[c]pyrazole Core Formation
The cyclopenta[c]pyrazole scaffold is typically synthesized via cyclization reactions involving cyclopentanone derivatives and hydrazines. A prominent method involves the condensation of cyclopentanone with substituted hydrazines under acidic or catalytic conditions. For example, 2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid is synthesized via cyclopentanone and methyl hydrazine carboxylate in ethanol with hydrochloric acid as a catalyst, achieving yields exceeding 85%.
Table 1: Representative Cyclization Conditions
| Reactants | Catalyst/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclopentanone + Hydrazine | HCl/Ethanol | Reflux | 85–92 | |
| Cyclopentenone + Methylhydrazine | Acetic Acid | 80°C | 78 |
Recent advancements employ organocatalysts for greener syntheses. Urea (10 mol%) has been utilized in one-pot multicomponent reactions at room temperature, achieving 92% yield for analogous pyran derivatives. This method minimizes byproducts and is adaptable to cyclopenta[c]pyrazole systems.
Introduction of the 2-Chloroethyl Group
Chloroethylation is achieved via alkylation of the pyrazole nitrogen using 1-bromo-2-chloroethane. Optimal conditions involve a polar aprotic solvent (e.g., DMF) and a base such as potassium carbonate to deprotonate the nitrogen. For instance, 1-(2-Chloroethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was synthesized by reacting the parent pyrazole with 1-bromo-2-chloroethane at 60°C for 12 hours, yielding 76% product.
Critical Parameters :
- Molar Ratio : A 1.2:1 excess of 1-bromo-2-chloroethane ensures complete substitution.
- Base Selection : Strong bases (e.g., NaH) may induce side reactions, whereas K₂CO₃ balances reactivity and selectivity.
Pyridin-2-yl Substitution
The pyridin-2-yl group is introduced via cross-coupling or nucleophilic aromatic substitution. Suzuki-Miyaura coupling is preferred for its tolerance of heteroaromatic systems. A reported protocol involves reacting a brominated cyclopenta[c]pyrazole intermediate with pyridin-2-ylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in toluene/water. Yields range from 65–72% after column chromatography.
Alternative Route : Direct substitution of a nitro group with pyridin-2-amine under Ullmann conditions (CuI, 110°C) has been documented, though yields are moderate (55–60%).
Purification and Characterization
Industrial-scale purification employs continuous flow reactors to enhance efficiency, as demonstrated in the synthesis of analogous tetrahydrocyclopenta[c]pyrazole derivatives. Recrystallization from ethanol or acetonitrile yields high-purity (>98%) products.
Analytical Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 1H, pyridine-H), 7.75–7.80 (m, 2H, pyrazole-H), 4.20 (t, 2H, CH₂Cl), 3.10–3.30 (m, 4H, cyclopentane-H).
- HPLC : Purity ≥99% (C18 column, acetonitrile/water gradient).
Industrial and Scalable Methodologies
Patents highlight scalable approaches using flow chemistry. For example, a continuous process involving in-line quenching and liquid-liquid extraction reduces reaction times from hours to minutes while maintaining yields above 80%. Catalytic systems employing recyclable Pd nanoparticles further enhance cost-efficiency.
Challenges and Optimization
Key challenges include:
- Regioselectivity : Competing alkylation at multiple nitrogen sites necessitates careful control of reaction stoichiometry.
- Stability of Intermediates : Brominated precursors may degrade under prolonged heating, requiring inert atmospheres.
Optimized protocols recommend:
Q & A
Q. How can I optimize the synthesis of 1-(2-Chloroethyl)-3-(pyridin-2-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole?
Methodological Answer:
- Reaction Design : Employ multi-step or one-pot reactions using pyrazole and pyridine precursors. For example, and describe selective syntheses of tetrahydroimidazo[1,2-a]pyridine derivatives via one-pot reactions, which can be adapted for cyclopenta[c]pyrazole scaffolds. Key factors include:
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency.
- Temperature Control : Maintain temperatures between 80–120°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 ratio) isolates intermediates. Recrystallization in ethanol improves purity .
- Validation : Confirm product identity via melting point analysis (e.g., 215–217°C for similar compounds) and NMR .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation by working in fume hoods .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture. Follow guidelines for pyrazole derivatives, which may decompose under prolonged heat .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?
Methodological Answer:
-
Data Reconciliation :
- Variable-Temperature NMR : Assess dynamic effects (e.g., ring puckering in tetrahydrocyclopenta systems) that cause signal splitting .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational mismatches.
- HRMS Validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formula, as demonstrated for tetrahydroimidazo[1,2-a]pyridines (e.g., observed [M+H]⁺ = 532.1501 vs. calculated 532.1498) .
-
Example Table :
Spectral Data Type Observed Value Calculated Value Discrepancy Analysis NMR (δ, ppm) 7.45 (d, J=8.4 Hz) 7.50 Ring current effects HRMS ([M+H]⁺) 356.1052 356.1049 Isotopic pattern match
Q. What strategies mitigate environmental risks during disposal of this compound?
Methodological Answer:
Q. How can substituent effects (e.g., chloroethyl vs. nitrophenyl groups) influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Workflow :
- Synthetic Modifications : Replace the 2-chloroethyl group with nitro or cyano substituents (see for synthetic routes).
- Biological Assays : Test inhibition of kinase targets (e.g., JAK2) using fluorescence polarization assays.
- Computational Docking : Compare binding affinities via AutoDock Vina to identify steric/electronic impacts of substituents.
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
Methodological Answer:
- Crystallinity Analysis :
- Use powder X-ray diffraction (PXRD) to assess polymorphic forms. For example, reports melting points of 215–217°C for a related compound, but impurities or crystal defects can lower observed values.
- Perform differential scanning calorimetry (DSC) to measure phase transitions and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
